![molecular formula C12H19N3O B2391989 2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 331759-81-0](/img/structure/B2391989.png)
2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide
Übersicht
Beschreibung
2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide, also known as 4-aminophenyl-2-dimethylaminoethanamide, is an organic compound that has been studied for its potential medical applications. This compound has been found to have a variety of biochemical and physiological effects, and its synthesis method has been studied extensively.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide has been studied for its potential medical applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been studied for its potential use as an anti-cancer drug. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in oxidative stress. It is also believed to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and inhibit the activity of enzymes involved in oxidative stress. It has also been found to inhibit the growth of cancer cells, and to have anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide in lab experiments include its low cost, its availability, and its ease of synthesis. The limitations of using this compound in lab experiments include its instability in aqueous solutions, its low solubility in water, and its potential to form toxic byproducts when exposed to light or heat.
Zukünftige Richtungen
For 2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide include further studies to better understand its mechanism of action and its potential medical applications. Additionally, further research is needed to determine its safety and efficacy in humans, as well as to develop more efficient and cost-effective synthesis methods. Other potential future directions include the development of new derivatives of the compound, and the exploration of its potential use in the treatment of other diseases.
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)8-7-14-12(16)9-10-3-5-11(13)6-4-10/h3-6H,7-9,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHWBMZISVEMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

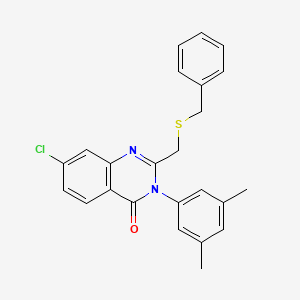


![2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2391911.png)

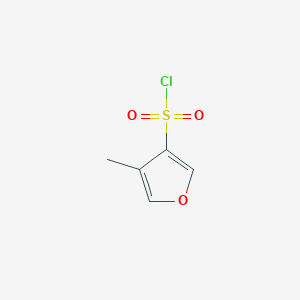

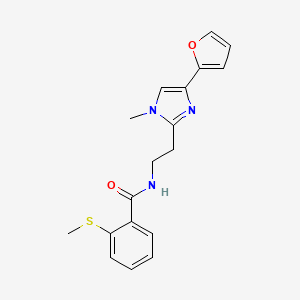
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)
![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)
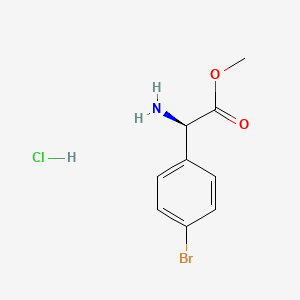
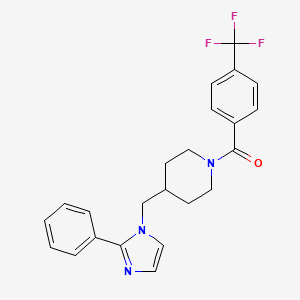
![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)
